2-Hydroxy-3,6-dimethoxybenzaldehyde 2-Hydroxy-3,6-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 64466-51-9
VCID: VC3847652
InChI: InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3
SMILES: COC1=C(C(=C(C=C1)OC)O)C=O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

2-Hydroxy-3,6-dimethoxybenzaldehyde

CAS No.: 64466-51-9

Cat. No.: VC3847652

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3,6-dimethoxybenzaldehyde - 64466-51-9

Specification

CAS No. 64466-51-9
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 2-hydroxy-3,6-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3
Standard InChI Key TVMMXJBGOHHJBA-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)OC)O)C=O
Canonical SMILES COC1=C(C(=C(C=C1)OC)O)C=O

Introduction

Chemical Identity and Structural Properties

2-Hydroxy-3,6-dimethoxybenzaldehyde belongs to the benzaldehyde family, featuring a benzene ring substituted with a hydroxyl group at position 2 and methoxy groups at positions 3 and 6. Its IUPAC name is 2-hydroxy-3,6-dimethoxybenzaldehyde, and its canonical SMILES representation is COC1=C(C(=C(C=C1)OC)O)C=O. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing aldehyde group enhances reactivity in nucleophilic addition reactions.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H10O4\text{C}_9\text{H}_{10}\text{O}_4
Molecular Weight182.17 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in acetone, ethanol
StabilityAir-sensitive; store under inert gas

The absence of reported melting and boiling points in literature suggests further experimental characterization is needed .

Synthesis and Manufacturing

The synthesis of 2-hydroxy-3,6-dimethoxybenzaldehyde typically involves selective methylation and formylation reactions. A validated method for analogous compounds, such as 2-hydroxy-4-methoxybenzaldehyde, employs dimethyl sulfate and potassium carbonate in refluxing acetone to achieve an 86.3% yield . For the target compound, a plausible pathway involves:

  • Protection of hydroxyl groups: Starting with 2,3,6-trihydroxybenzaldehyde, selective methylation using dimethyl sulfate under basic conditions introduces methoxy groups at positions 3 and 6.

  • Purification: Recrystallization from water-alcohol mixtures yields the pure product .

Alternative routes utilize the Vilsmeier-Haack reaction, where phosphoryl chloride (POCl3\text{POCl}_3) and dimethylformamide (DMF) generate the aldehyde group on a methoxy-substituted benzene precursor . This method is advantageous for introducing the aldehyde functionality without disturbing existing substituents.

Biological Activities and Mechanisms

Anti-Melanogenic Effects

In α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 melanoma cells, structurally related chalcones (e.g., 2′-hydroxy-3,6′-dimethoxychalcone) inhibit melanogenesis by:

  • Downregulating tyrosinase activity (37.97% reduction at 5 μM) .

  • Suppressing microphthalmia-associated transcription factor (MITF) expression via ERK and PI3K/Akt phosphorylation .

  • Modulating the Wnt/β-catenin pathway through GSK-3β inhibition, reducing β-catenin nuclear translocation .

While direct evidence for 2-hydroxy-3,6-dimethoxybenzaldehyde is limited, its structural similarity to active chalcones implies analogous mechanisms .

Anti-Inflammatory Properties

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, derivatives of this compound exhibit:

  • Inhibition of nitric oxide (NO) production (IC50_{50} ≈ 5 μM) .

  • Suppression of COX-2 and iNOS expression via NF-κB and MAPK pathway modulation .

  • Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6) .

These effects correlate with the compound’s ability to block p65 nuclear translocation, a critical step in inflammatory responses .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear protective gloves and clothing
H319: Eye irritationUse eye protection

Primary skin irritation tests on analogues show no adverse effects at concentrations ≤10 μM, suggesting a favorable safety profile for topical applications .

Applications in Medicinal Chemistry

Drug Development

The compound’s dual inhibition of melanogenesis and inflammation positions it as a candidate for:

  • Hyperpigmentation disorders: By targeting tyrosinase and MITF, it could treat melasma or post-inflammatory hyperpigmentation .

  • Dermatological inflammation: COX-2 and iNOS suppression may alleviate psoriasis or eczema symptoms .

Cosmeceuticals

Derivatives of 2-hydroxy-3,6-dimethoxybenzaldehyde are under investigation in whitening creams and anti-aging serums due to their enzyme-inhibitory and antioxidant activities .

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